5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate
Overview
Description
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate involves a reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM). The mixture is stirred for 12 hours at room temperature. The solvent is then evaporated under a vacuum and the remaining residue is treated with methanol (MeOH) and filtered to give the final product .Scientific Research Applications
Fluorescent Imidazole-based Chemosensors
Imidazole derivatives, including compounds structurally related to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, are used as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit specificity towards CN- ions, leading to fluorescence quenching and a decreased singlet state lifetime. They demonstrate effective sensing capabilities with low detection limits in a CH3CN/H2O system (Emandi, Flanagan, & Senge, 2018).
Isoxazole Derivative Synthesis
Imidazole compounds, akin to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, have been investigated for their chemical reactivity in forming isoxazole derivatives. For example, treating 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions leads to unexpected products, suggesting complex chemical behavior and potential for diverse applications (Brehm, Madsen, Johansen, & Krogsgaard-Larsen, 1991).
Catalyst for Alkylation Reactions
A catalyst, 1H-imidazole-1-acetic acid tosilate, structurally related to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, has been synthesized and characterized for the alkylation reaction of phenol and tert-butyl alcohol. This catalyst demonstrates efficient and recyclable properties, with positive implications for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).
Antineoplastic Activity
The synthesis of new 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]-acridin-6-one, which bears structural similarities to 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, has been explored. These compounds, including those with tert-butyl substitutions, have shown potent in vivo activity against murine P388 leukemia, highlighting their potential in antineoplastic applications (Cholody, Horowska, Paradziej-Lukowicz, Martelli, & Konopa, 1996).
Synthesis of Non-Proteinogenic Amino-Acid Methyl Esters
A chiral glycine derivative, tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate, demonstrates the versatility of imidazole derivatives for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. These compounds are synthesized with high diastereoselectivity, indicating potential applications in the synthesis of specialized amino acids (Seebach, 1997).
properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKTWIPEAFACTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599229 | |
Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
CAS RN |
177417-73-1 | |
Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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